molecular formula C30H54N8O10S B14205647 L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- CAS No. 847233-70-9

L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl-

Cat. No.: B14205647
CAS No.: 847233-70-9
M. Wt: 718.9 g/mol
InChI Key: XZFNTIVUYBBOLN-CPDXTSBQSA-N
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Description

L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- is a peptide composed of the amino acids L-serine, L-asparagine, L-leucine, L-methionine, and L-alanine. This compound is a sequence of amino acids linked by peptide bonds, forming a specific structure that can have various biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acid is coupled to the growing peptide chain.

    Deprotection: The protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- often involves large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery .

Chemical Reactions Analysis

Types of Reactions

L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- has various applications in scientific research:

Mechanism of Action

The mechanism of action of L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- involves its interaction with specific molecular targets and pathways. For instance:

Comparison with Similar Compounds

L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- can be compared with other peptides such as:

These comparisons highlight the uniqueness of L-Serine, L-asparaginyl-L-leucyl-L-leucyl-L-methionyl-L-alanyl-L-alanyl- in terms of its specific amino acid sequence and resulting properties.

Properties

CAS No.

847233-70-9

Molecular Formula

C30H54N8O10S

Molecular Weight

718.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C30H54N8O10S/c1-14(2)10-20(36-26(43)18(31)12-23(32)40)29(46)37-21(11-15(3)4)28(45)35-19(8-9-49-7)27(44)34-16(5)24(41)33-17(6)25(42)38-22(13-39)30(47)48/h14-22,39H,8-13,31H2,1-7H3,(H2,32,40)(H,33,41)(H,34,44)(H,35,45)(H,36,43)(H,37,46)(H,38,42)(H,47,48)/t16-,17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

XZFNTIVUYBBOLN-CPDXTSBQSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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